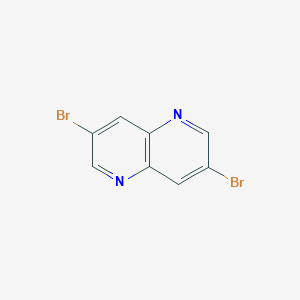

3,7-Dibromo-1,5-naphthyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dibromo-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2N2/c9-5-1-7-8(12-3-5)2-6(10)4-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEMSCKUFBIJTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1N=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00361244 | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-72-9 | |

| Record name | 3,7-Dibromo-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17965-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-dibromo-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00361244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Advanced Drug Discovery

CAS Number: 17965-72-9

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 3,7-dibromo-1,5-naphthyridine, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, synthesis, and significant applications, with a focus on its role as a versatile intermediate in the development of novel therapeutics. Experimental protocols and logical workflows are presented to facilitate its use in research and drug discovery.

Core Compound Properties

This compound is a halogenated aromatic heterocycle. The strategic placement of the bromine atoms at the 3- and 7-positions provides reactive handles for a variety of cross-coupling reactions, making it an invaluable scaffold for the synthesis of diverse compound libraries.

| Property | Value | Source |

| CAS Number | 17965-72-9 | Commercial Suppliers |

| Molecular Formula | C₈H₄Br₂N₂ | Commercial Suppliers |

| Molecular Weight | 287.94 g/mol | Commercial Suppliers |

| Appearance | Solid (form may vary) | General Knowledge |

| Purity | Typically >95% | Commercial Suppliers |

| Storage | Sealed container, refrigeration recommended | Commercial Suppliers |

Synthesis of this compound

A logical synthetic approach starting from a suitable 1,5-naphthyridine precursor is outlined below.

Experimental Protocol: General Bromination of a 1,5-Naphthyridine Derivative

This protocol is a representative procedure based on general methods for the bromination of related heterocyclic compounds.[1]

Materials:

-

1,5-naphthyridine derivative (e.g., 1,5-dialkyl-1,5-naphthyridine-2,6-dione)

-

Brominating agent (e.g., Bromine or N-Bromosuccinimide)

-

Anhydrous solvent (e.g., Chloroform, Dichloromethane, or Acetic Acid)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Purification supplies (silica gel for column chromatography, appropriate eluents)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,5-naphthyridine derivative in a suitable anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add the brominating agent (e.g., a solution of bromine in the same solvent or N-bromosuccinimide in portions) to the stirred solution. The molar ratio of the brominating agent to the substrate will determine the degree of bromination. For dibromination, at least two equivalents of the brominating agent will be required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC). Gentle heating may be required to drive the reaction to completion.

-

Upon completion, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate) if bromine was used.

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired this compound derivative.

Applications in Drug Discovery and Development

The primary utility of this compound in drug discovery lies in its role as a versatile synthetic intermediate. The two bromine atoms serve as key points for diversification through various transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3- and 7-positions, enabling the exploration of structure-activity relationships (SAR) in the development of bioactive molecules.

While specific biological activity data for this compound itself is not extensively reported, the 1,5-naphthyridine scaffold is present in numerous compounds with a broad spectrum of pharmacological activities, including:

-

Anticancer Agents: Derivatives of 1,5-naphthyridine have been investigated as inhibitors of various kinases, such as c-Met kinase and TGF-β type I receptor, which are implicated in cancer progression.

-

Antimicrobial Agents: The naphthyridine core is a well-established pharmacophore in the development of antibacterial drugs.

-

Antiparasitic Agents: Substituted 1,5-naphthyridine derivatives have shown promising activity against parasites like Leishmania infantum, with some compounds exhibiting potent inhibition of leishmanial DNA topoisomerase IB.[2]

The following experimental protocol provides a detailed methodology for a Suzuki-Miyaura coupling reaction, a cornerstone application of this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of a dibromo-heteroaromatic compound.

Materials:

-

This compound

-

Aryl- or heteroaryl-boronic acid or boronic ester (2.2 equivalents for disubstitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard glassware for organic synthesis

-

Stirring and heating apparatus

-

Purification supplies

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the boronic acid derivative, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to yield the desired 3,7-disubstituted-1,5-naphthyridine product.

Visualized Workflows

The following diagrams illustrate the logical flow of synthesis and application of this compound in a drug discovery context.

Caption: Synthetic workflow for this compound.

Caption: Drug discovery workflow utilizing this compound.

References

An In-depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,7-Dibromo-1,5-naphthyridine, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document details its chemical properties, outlines a representative synthetic protocol, and explores its applications in the development of novel therapeutics and advanced materials.

Core Molecular Information

This compound is a halogenated aromatic heterocycle. The presence of two bromine atoms on the naphthyridine core provides reactive handles for a variety of cross-coupling reactions, making it a versatile precursor for the synthesis of more complex molecular architectures.

Molecular Formula: C₈H₄Br₂N₂[1]

Chemical Structure:

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 287.94 g/mol | [1] |

| CAS Number | 17965-72-9 | [1][2] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | Room temperature, under inert atmosphere | |

| InChI Key | BHEMSCKUFBIJTI-UHFFFAOYSA-N | [1] |

Synthetic Protocols

Representative Experimental Protocol: Bromination of a 1,5-Naphthyridine Derivative

This protocol is adapted from the synthesis of a similar dibrominated 1,5-naphthyridine derivative and serves as a general guideline.[3] Researchers should optimize the conditions for their specific starting materials and scale.

Materials:

-

1,5-dialkyl-1,5-naphthyridine-2,6-dione (or a similar 1,5-naphthyridine precursor)

-

Bromine (Br₂) or N-bromosuccinimide (NBS)

-

An appropriate solvent (e.g., chloroform, acetic acid)

-

Sodium thiosulfate solution (for quenching)

-

Standard laboratory glassware and safety equipment

Procedure:

-

Dissolution: Dissolve the 1,5-naphthyridine precursor in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Addition of Brominating Agent: Slowly add a solution of bromine or N-bromosuccinimide in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature). The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate until the orange color disappears.

-

Work-up: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5][6][7]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of functionalized 1,5-naphthyridines, highlighting the role of this compound as a key intermediate.

Caption: Synthetic utility of this compound.

Applications in Research and Drug Development

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[3][8][9][10][11] Derivatives of 1,5-naphthyridine have shown a wide range of therapeutic potential, including anticancer, antileishmanial, and kinase inhibitory activities.[11][12]

This compound serves as a crucial starting material for accessing a diverse library of 3,7-disubstituted 1,5-naphthyridine derivatives through various metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Signaling Pathway Context: A Conceptual Framework

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives are designed to interact with various biological targets. For instance, substituted 1,5-naphthyridines have been investigated as inhibitors of enzymes like DNA topoisomerase, which are critical in cancer cell proliferation.[12] The general approach in drug design involves modifying the core scaffold to achieve high affinity and selectivity for a specific target within a pathological pathway.[13][14][15]

The following diagram illustrates a conceptual workflow for a drug discovery process utilizing this compound.

Caption: Drug discovery workflow using this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of functionalized 1,5-naphthyridine derivatives. Its utility in medicinal chemistry and materials science is well-established, providing a robust platform for the development of novel compounds with diverse applications. The synthetic accessibility and reactivity of this compound ensure its continued importance in academic and industrial research.

References

- 1. This compound | C8H4Br2N2 | CID 1236658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 17965-72-9 [chemicalbook.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Biological Activity of Naturally Derived Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Metabolism-guided drug design - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 14. communities.springernature.com [communities.springernature.com]

- 15. Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

IUPAC Name: 3,7-Dibromo-1,5-naphthyridine

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The guide covers its chemical properties, potential synthetic routes, and prospective biological activities, supported by detailed experimental protocols and logical workflow diagrams.

Core Compound Properties

This compound is a halogenated aromatic heterocycle. The presence of two bromine atoms on the naphthyridine core significantly influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| CAS Number | 17965-72-9 |

| Appearance | Solid (form may vary) |

| Purity | Typically available at ≥95% |

| Storage | Store in a sealed container under inert atmosphere at room temperature. |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic approach involves the bromination of a 1,5-naphthyridine precursor. A representative protocol, based on the synthesis of a related compound, 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione, is outlined below.[1][2]

Representative Synthesis Protocol: Bromination of a 1,5-Naphthyridine Precursor

This protocol describes a general method for the bromination of a 1,5-naphthyridine derivative, which can be adapted for the synthesis of this compound from a suitable precursor like 1,5-naphthyridine or a substituted analogue.

Materials:

-

1,5-naphthyridine precursor (e.g., 1,5-naphthyridine-2,6-dione)

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

An appropriate solvent (e.g., acetic acid, chloroform)

-

Stirring apparatus

-

Reaction vessel

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolution: Dissolve the 1,5-naphthyridine precursor in a suitable solvent within the reaction vessel.

-

Addition of Brominating Agent: Slowly add a stoichiometric equivalent of the brominating agent (e.g., bromine or NBS) to the solution while stirring. The reaction may be performed at room temperature or with gentle heating, depending on the reactivity of the substrate.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, quench any excess brominating agent. This can be achieved by adding a reducing agent like sodium thiosulfate solution.

-

Extraction: Extract the product into an organic solvent. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product using a suitable technique, such as column chromatography on silica gel, to obtain the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Potential Biological Activities and Drug Development Applications

The 1,5-naphthyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific data for this compound is limited, its structural similarity to other biologically active 1,5-naphthyridines suggests potential applications in several therapeutic areas.

Anticancer Potential

Many naphthyridine derivatives have been investigated for their anticancer properties. Their mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

Representative Experimental Protocol: In Vitro Cytotoxicity MTT Assay

This protocol is a standard colorimetric assay to assess the cytotoxic effects of a compound on cultured cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition

Derivatives of 1,5-naphthyridine have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. Potential targets include the TGF-β type I receptor (ALK5) and Phosphoinositide 3-kinase (PI3K).

Representative Experimental Protocol: TGF-β Type I Receptor (ALK5) Kinase Assay

This protocol describes a method to measure the inhibitory activity of a compound against the ALK5 kinase.

Materials:

-

Recombinant human ALK5 enzyme

-

Kinase buffer

-

ATP

-

Substrate (e.g., a specific peptide)

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates

-

Luminometer

Procedure:

-

Reaction Setup: In a microplate, combine the ALK5 enzyme, the test compound (this compound at various concentrations), and the kinase buffer.

-

Initiation: Start the kinase reaction by adding a mixture of ATP and the substrate.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent. The luminescent signal is proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathway Interactions

Based on the known activities of related 1,5-naphthyridine compounds, this compound could potentially modulate key cellular signaling pathways implicated in cell growth, proliferation, and survival.

Potential Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and growth. Its aberrant activation is a hallmark of many cancers. Inhibition of this pathway is a major focus of anticancer drug development.

This guide serves as a foundational resource for researchers interested in the further investigation and development of this compound and its analogues as potential therapeutic agents. The provided protocols and diagrams offer a starting point for experimental design and hypothesis generation in the exciting field of naphthyridine chemistry and pharmacology.

References

In-Depth Technical Guide to 3,7-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 3,7-Dibromo-1,5-naphthyridine, a key intermediate in synthetic organic chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and materials science.

Core Physical and Chemical Properties

This compound is a halogenated heterocyclic compound with the molecular formula C₈H₄Br₂N₂.[1][2][3] It is a solid at room temperature and is primarily used as a building block in the synthesis of more complex molecules.[2] While extensive experimental data is not publicly available, the following tables summarize its known and predicted physical properties.

Table 1: General and Computed Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₄Br₂N₂ | [1][2][3] |

| Molecular Weight | 287.94 g/mol | [1][2] |

| Appearance | Solid | [2] |

| CAS Number | 17965-72-9 | [1][2] |

| Predicted Boiling Point | 326.9 ± 37.0 °C at 760 mmHg | |

| Purity | Typically ≥98% (commercial sources) | [2] |

| Storage | Inert atmosphere, room temperature | [2] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in peer-reviewed journals, its synthesis can be inferred from general methods for the preparation of 1,5-naphthyridine derivatives and subsequent halogenation.

A plausible synthetic route involves the bromination of a 1,5-naphthyridine precursor. The bromination of 1,5-naphthyridine derivatives can be achieved using brominating agents such as bromine (Br₂) or N-bromosuccinimide (NBS).[4] The synthesis of the parent 1,5-naphthyridine ring can be accomplished through various methods, including the Skraup reaction, which involves the reaction of 3-aminopyridine with glycerol.[4]

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a dibrominated 1,5-naphthyridine derivative.

Caption: Generalized workflow for the synthesis of this compound.

Characterization and Analytical Protocols

The structural confirmation of this compound relies on standard analytical techniques employed in organic chemistry. While specific experimental protocols for this compound are not detailed in the literature, generalized procedures are described below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would be essential for confirming the positions of the bromine atoms on the naphthyridine core.

-

Sample Preparation: A few milligrams of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube.

-

Data Acquisition: Spectra would be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Spectra: The ¹H NMR spectrum would show signals in the aromatic region, with chemical shifts and coupling patterns characteristic of the substituted naphthyridine ring. The ¹³C NMR spectrum would provide information on the number and chemical environment of the carbon atoms. Spectral data for this compound is available from commercial suppliers such as ChemicalBook.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

-

Technique: High-resolution mass spectrometry (HRMS) using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would provide the exact mass of the molecule, confirming its molecular formula.

-

Expected Results: The mass spectrum would show a characteristic isotopic pattern due to the presence of two bromine atoms. Predicted m/z values for various adducts are available in public databases.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

Sample Preparation: The IR spectrum can be obtained from a solid sample using techniques such as KBr pellet or attenuated total reflectance (ATR).

-

Expected Spectra: The spectrum would show characteristic absorption bands for C-H and C=N stretching and bending vibrations within the aromatic naphthyridine ring system. IR spectral data is also available from commercial sources.[5]

X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid.

-

Protocol: This would involve growing a suitable single crystal of this compound from an appropriate solvent. The crystal would then be mounted on a diffractometer, and X-ray diffraction data would be collected. The resulting data would be used to solve and refine the crystal structure, providing precise bond lengths, bond angles, and intermolecular interactions. To date, a crystal structure for this compound has not been deposited in the Cambridge Structural Database.

Safety Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Applications in Research and Development

This compound serves as a versatile building block for the synthesis of a variety of more complex molecules. The two bromine atoms provide reactive sites for cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for the development of novel compounds with potential applications in:

-

Medicinal Chemistry: As a scaffold for the synthesis of new drug candidates.

-

Materials Science: For the creation of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Ligand Synthesis: For the preparation of ligands for coordination chemistry and catalysis.

This technical guide provides a summary of the currently available information on the physical properties of this compound. Further experimental work is required to fully characterize this compound, including the determination of its melting point, solubility, and a detailed, optimized synthesis protocol.

References

- 1. This compound | 17965-72-9 [sigmaaldrich.com]

- 2. ngc.digitallibrary.co.in [ngc.digitallibrary.co.in]

- 3. This compound, CasNo.17965-72-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 17965-72-9 [chemicalbook.com]

- 6. This compound | C8H4Br2N2 | CID 1236658 - PubChem [pubchem.ncbi.nlm.nih.gov]

3,7-Dibromo-1,5-naphthyridine: A Core Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,7-Dibromo-1,5-naphthyridine is a halogenated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure, combined with the reactive bromine atoms at the 3- and 7-positions, makes it an exceptionally versatile building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutics. The 1,5-naphthyridine core is a recognized pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including as kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2][3]

Chemical Structure and Properties

The fundamental structure of this compound consists of two fused pyridine rings, a scaffold known as 1,5-naphthyridine or pyridopyridine, substituted with bromine atoms at the C3 and C7 positions.[4]

Table 1: Physicochemical Properties of this compound [4]

| Property | Value |

| Molecular Formula | C₈H₄Br₂N₂ |

| IUPAC Name | This compound |

| CAS Number | 17965-72-9 |

| Molecular Weight | 287.94 g/mol |

| Monoisotopic Mass | 285.87412 Da |

| SMILES | C1=C(C=NC2=C1N=CC(=C2)Br)Br |

| InChIKey | BHEMSCKUFBIJTI-UHFFFAOYSA-N |

| Physical Form | Solid |

| Purity (typical) | ≥98% |

| Storage Conditions | Inert atmosphere, room temperature |

Spectroscopic Data

Table 2: Predicted and Representative Spectroscopic Data

| Technique | Data |

| ¹H NMR | Aromatic protons expected in the δ 7.5-9.0 ppm range. |

| ¹³C NMR | Aromatic carbons expected in the δ 120-160 ppm range. |

| Mass Spec (EI) | Molecular ion peak (M⁺) expected at m/z ~286, with a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio). |

Synthesis and Reactivity

The synthesis of the 1,5-naphthyridine core can be achieved through various classical methods, such as the Skraup reaction, which involves the reaction of a 3-aminopyridine with glycerol.[4] Subsequent halogenation is a common strategy to introduce reactive handles for further functionalization.

Experimental Protocol: General Bromination (Illustrative)

While a specific protocol for the direct synthesis of this compound was not found in the provided search results, a general approach would involve the bromination of the parent 1,5-naphthyridine. A representative procedure for the bromination of a 1,5-naphthyridine derivative involves using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.[4]

Materials:

-

1,5-Naphthyridine

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Sulfuric acid or Acetic acid (solvent/catalyst)

-

Inert solvent (e.g., Dichloromethane, Acetonitrile)

-

Sodium bicarbonate or Sodium hydroxide solution (for workup)

-

Sodium sulfate or Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 1,5-naphthyridine in the chosen solvent under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the reaction mixture in an ice bath.

-

Slowly add the brominating agent (e.g., 2.2 equivalents of NBS for dibromination) portion-wise. If using bromine, it would be added dropwise as a solution in the reaction solvent.

-

Allow the reaction to stir at a controlled temperature (from 0 °C to reflux, depending on the reactivity) and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by carefully adding a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extract the product into an organic solvent (e.g., Dichloromethane or Ethyl acetate).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Core Reactivity: A Gateway to Molecular Diversity

The true value of this compound in drug discovery lies in the reactivity of its carbon-bromine bonds. These positions are prime sites for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents and the construction of extensive compound libraries for structure-activity relationship (SAR) studies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the dibromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This reaction is instrumental in synthesizing biaryl and hetero-biaryl structures, which are common motifs in kinase inhibitors.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds. Reacting this compound with primary or secondary amines under palladium catalysis provides access to a diverse range of amino-substituted naphthyridines. These amino groups can serve as crucial hydrogen bond donors or acceptors for target protein engagement.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with potent biological activity. Its rigid nature helps to pre-organize appended functional groups in a defined three-dimensional space, which can lead to high-affinity binding to biological targets such as protein kinases.[6] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

This compound serves as a key intermediate in the synthesis of kinase inhibitors by allowing for the strategic introduction of substituents that can interact with specific regions of the kinase ATP-binding site.

Logical Workflow: Synthesis of a Generic Kinase Inhibitor

The following diagram illustrates a logical workflow for the synthesis of a hypothetical disubstituted 1,5-naphthyridine-based kinase inhibitor starting from this compound. This process typically involves sequential, site-selective cross-coupling reactions.

Caption: Synthetic workflow for a kinase inhibitor from this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (Generic)

This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound, the boronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous salt, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to obtain the desired coupled product.

Conclusion

This compound is a high-value chemical intermediate that provides a robust and versatile platform for the synthesis of complex molecules, particularly in the realm of drug discovery. Its utility is primarily defined by the ability to undergo selective functionalization at the 3- and 7-positions through modern cross-coupling chemistry. For researchers and drug development professionals, this compound represents a key starting point for the exploration of new chemical space and the development of novel therapeutics targeting a range of diseases. Future research will likely continue to expand the library of bioactive molecules derived from this important scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzo[c][2,7]naphthyridines as inhibitors of PDK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

A Technical Guide to the Discovery and History of 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the discovery, history, and foundational synthesis of the 1,5-naphthyridine scaffold. As a privileged heterocyclic structure, 1,5-naphthyridine and its derivatives are of significant interest in medicinal chemistry and materials science, demonstrating a wide array of biological activities and applications.[1][2][3]

Introduction: The Naphthyridine Family

Naphthyridines, also known as pyridopyridines, are a class of aromatic heterocyclic compounds consisting of two fused pyridine rings.[1][4] They are diazanaphthalene isomers, with six possible arrangements for the nitrogen atoms, giving rise to 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines.[1] The name for this class of compounds was first proposed in 1893 by Arnold Reissert, who synthesized the first derivative, a 1,8-naphthyridine.[1][5] It wasn't until 1927 that the parent, unsubstituted 1,5-naphthyridine was synthesized, completing the foundational set of these important scaffolds.[4]

The 1,5-naphthyridine core is of particular importance in drug discovery, serving as the scaffold for compounds with antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[3][6] Naturally occurring 1,5-naphthyridine derivatives are found primarily as canthinone-type alkaloids in plants and fungi, which have shown promising antibacterial and anticancer effects.[7][8]

Foundational Synthetic Strategies

The construction of the 1,5-naphthyridine ring system has been achieved through several key cyclization and cycloaddition reactions. The earliest and most fundamental of these is the Skraup synthesis.

The Skraup Synthesis

The classic and most straightforward method for synthesizing the 1,5-naphthyridine core is the Skraup reaction.[1][3] This reaction involves the cyclization of a 3-aminopyridine derivative with glycerol. The process is typically carried out in the presence of an acid catalyst and an oxidizing agent.

General Protocol Overview: A mixture of a substituted 3-aminopyridine, glycerol, and an oxidizing agent (such as iodine, MnO₂, or NaNO₂) is heated, often in the presence of a solvent like a dioxane/water mixture.[1] The reaction proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aminopyridine to the acrolein, cyclization, and finally, oxidation to form the aromatic 1,5-naphthyridine ring. For example, 3-amino-6-picoline can be readily converted to 2-methyl-1,5-naphthyridine via a Skraup reaction.[9]

Note on Experimental Protocols: Detailed, step-by-step experimental protocols for specific derivatives can be found in the cited literature. The general description provided here serves as a high-level overview of the methodology. Researchers should consult primary sources for precise quantities, reaction times, and safety procedures.

Other Key Synthetic Methodologies

Over the years, synthetic strategies have evolved to allow for greater substitution and functionalization of the 1,5-naphthyridine core.

-

Friedländer Synthesis: This method is commonly used for producing fused 1,5-naphthyridines, such as benzo[b][1][8]naphthyridines, by reacting 3-aminoquinoline derivatives with carbonyl compounds.[10]

-

Cyclization with Meldrum's Acid: This approach involves the reaction of a 3-aminopyridine derivative with Meldrum's acid, which upon intramolecular cyclization at high temperatures (e.g., in Dowtherm A at 250 °C), yields 4-hydroxy-1,5-naphthyridine derivatives.[1]

-

Aza-Diels-Alder Reactions: This cycloaddition strategy has been employed to synthesize 1,2,3,4-tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the corresponding 1,5-naphthyridine derivatives.[1]

-

Heck Reaction and Cyclization: Modern approaches include cross-coupling reactions followed by cyclization. For instance, a 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine using a Heck reaction with methyl acrylate, followed by a cyclization step.[1]

Quantitative Data: Synthesis of 1,5-Naphthyridine Derivatives

The following table summarizes quantitative data for select synthesis reactions of 1,5-naphthyridine derivatives, providing a comparison of different methodologies and their efficiencies.

| Starting Material(s) | Reaction Type/Conditions | Product | Reported Yield | Reference |

| 3-Aminopyridine, Glycerol | Skraup Synthesis (Iodine catalyst) | 1,5-Naphthyridine | Good | [1] |

| 3-Amino-4-methylpyridine, Acetaldehyde | Skraup-type Synthesis | 2,8-Dimethyl-1,5-naphthyridine | Not specified | [1] |

| 2-Chloro-3,5-diaminopyridine, Hexafluoroacetylacetone | Montmorillonite K10 catalyst | 2-Chloro-4-(trifluoromethyl)-1,5-naphthyridin-8-amine | Not specified | [1] |

| 3-Aminopyridine, Meldrum's acid | Cyclization in Dowtherm A | 1,5-Naphthyridin-4-ol | Good | [1] |

| 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Heck Reaction, then Cyclization (PBu₃/AcOH) | Methyl 5-fluoro-1,5-naphthyridine-2-carboxylate | Excellent | [1] |

Visualized Workflow: The Skraup Synthesis

While this platform cannot generate visual diagrams directly, the following logical workflow describes the Skraup synthesis process, which can be used to create a flowchart diagram using Graphviz or other software.

Disclaimer: The following DOT script block is a textual representation intended to guide the creation of a diagram. It cannot be rendered here.

A logical workflow for the Skraup synthesis of 1,5-naphthyridines.

Evolution to Medicinal Chemistry Applications

The development of diverse synthetic routes has enabled extensive exploration of 1,5-naphthyridines in medicinal chemistry. The rigid, planar structure of the scaffold makes it an ideal platform for interacting with biological targets. A notable example is the identification of 1,5-naphthyridine derivatives as potent and selective inhibitors of the TGF-beta type I receptor (ALK5), a key target in fibrosis and cancer research.[9][11][12] Optimization of an initial screening hit led to compounds with nanomolar inhibitory concentrations (IC₅₀) against ALK5, demonstrating the scaffold's value in modern drug development.[11][12]

Conclusion

From its first synthesis in the early 20th century, the 1,5-naphthyridine core has evolved from a chemical curiosity to a cornerstone scaffold in synthetic and medicinal chemistry. The foundational Skraup synthesis paved the way for more advanced and versatile methodologies, allowing for the creation of complex derivatives. The continued exploration of this scaffold promises to yield novel therapeutics and functional materials, underscoring the enduring importance of its discovery and chemical history.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of 3,7-Dibromo-1,5-naphthyridine from 3-Aminopyridine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3,7-Dibromo-1,5-naphthyridine, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, 3-aminopyridine. The synthesis is a two-step process involving the construction of the 1,5-naphthyridine core via the Skraup reaction, followed by a regioselective bromination.

Introduction

1,5-Naphthyridine and its derivatives are important heterocyclic scaffolds that exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of bromine atoms at the 3- and 7-positions provides key handles for further functionalization through cross-coupling reactions, enabling the development of novel therapeutic agents and functional materials. This protocol outlines a reliable method for the preparation of this compound.

Overall Reaction Scheme

The synthesis proceeds in two sequential steps:

Step 1: Skraup Reaction for the Synthesis of 1,5-Naphthyridine

Step 2: Bromination of 1,5-Naphthyridine

Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Product | Typical Yield (%) |

| 1 | Skraup Reaction | 3-Aminopyridine, Glycerol, Sodium m-nitrobenzenesulfonate, Sulfuric acid | 1,5-Naphthyridine | 45-50[1] |

| 2 | Bromination | 1,5-Naphthyridine, Bromine, Acetic acid | This compound | Not explicitly reported, but feasible based on similar reactions. |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17965-72-9 |

| Molecular Formula | C₈H₄Br₂N₂ |

| Molecular Weight | 287.94 g/mol |

| Appearance | Solid |

Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Bromine and sulfuric acid are highly corrosive and toxic; handle with extreme care.

Step 1: Synthesis of 1,5-Naphthyridine via Skraup Reaction

This protocol is adapted from the general conditions for the Skraup synthesis of 1,5-naphthyridines, utilizing sodium m-nitrobenzenesulfonate as the oxidizing agent for improved yield and reproducibility.[1]

Materials:

-

3-Aminopyridine

-

Glycerol (anhydrous)

-

Sodium m-nitrobenzenesulfonate

-

Concentrated Sulfuric Acid (98%)

-

Sodium hydroxide (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

-

To this mixture, add anhydrous glycerol, followed by the portion-wise addition of sodium m-nitrobenzenesulfonate, ensuring the temperature is kept under control.

-

After the addition is complete, slowly heat the reaction mixture to 140-150°C and maintain this temperature for 3-4 hours. The reaction is typically vigorous, so careful heating is crucial.

-

Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9. This should be done in an ice bath to manage the heat generated.

-

Extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude 1,5-naphthyridine.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on the established methods for the bromination of naphthyridine rings.[1]

Materials:

-

1,5-Naphthyridine

-

Bromine

-

Glacial Acetic Acid

-

Sodium thiosulfate solution (for quenching)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Dissolve 1,5-naphthyridine in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The amount of bromine should be slightly more than 2 molar equivalents.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench the excess bromine.

-

Carefully neutralize the mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Synthetic workflow for this compound.

Logical Relationship of Synthesis

The logical progression from the starting material to the final product is illustrated below.

Caption: Key transformations in the synthesis.

References

Application Notes and Protocols: Skraup Synthesis for 1,5-Naphthyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 1,5-naphthyridine derivatives utilizing the Skraup synthesis and its modifications. The 1,5-naphthyridine scaffold is a significant pharmacophore in drug discovery, and the Skraup synthesis offers a classic and adaptable method for its construction.

Introduction

The Skraup synthesis is a well-established cyclization reaction used to synthesize quinolines and their aza-analogs, such as the 1,5-naphthyridines. The reaction typically involves the treatment of an amino-substituted aromatic or heteroaromatic compound with glycerol, sulfuric acid, and an oxidizing agent.[1][2][3] For the synthesis of 1,5-naphthyridines, a 3-aminopyridine derivative serves as the key starting material. The glycerol is dehydrated in situ by the sulfuric acid to form acrolein, which then undergoes a Michael addition with the aminopyridine. Subsequent cyclization and oxidation lead to the formation of the bicyclic 1,5-naphthyridine ring system.

This methodology is valued for its use of readily available starting materials. However, the classical Skraup reaction can be exothermic and sometimes difficult to control.[3][4] Consequently, various modifications have been developed to improve yields, reproducibility, and safety. These modifications often involve the use of milder oxidizing agents, alternative catalysts, or the replacement of glycerol with α,β-unsaturated aldehydes or ketones.[1][5]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various Skraup and modified Skraup syntheses of 1,5-naphthyridine derivatives, providing a comparative overview of different reaction strategies.

Table 1: Skraup Synthesis of Substituted 1,5-Naphthyridines using α,β-Unsaturated Aldehydes and Ketones

| Starting Material (3-Aminopyridine Derivative) | Carbonyl Compound | Product | Yield (%) | Reference |

| 3-Aminopyridine | 2-Methylpropenal | 3-Methyl-1,5-naphthyridine | 30% | [6] |

| 3-Aminopyridine | Methyl vinyl ketone | 4-Methyl-1,5-naphthyridine | 11% | [6] |

| 3-Amino-4-methylpyridine | Acetaldehyde | 2,8-Dimethyl-1,5-naphthyridine | Not Reported | [1] |

Table 2: Modified Skraup Synthesis with Different Oxidizing Agents

| Starting Material | Carbonyl Source | Oxidizing Agent/Catalyst | Product | Yield (%) | Reference |

| 3-Aminopyridine Derivatives | Glycerol | m-NO2PhSO3Na | 1,5-Naphthyridine Derivatives | 45-50% | [1] |

| 3-Aminopyridines | 2-Alkenyl aldehyde or ketone | Ferrous sulfate (Green vitriol) | Poly-substituted 1,5-naphthyridines | Not specified | [7] |

| 3-Aminopyridine | Glycerol | Iodine in dioxane/water | 1,5-Naphthyridine | Good results | [1] |

| 3-Aminopyridine | Glycerol | NaNO₂, KI, KIO₃, MnO₂, or KMnO₄ | 1,5-Naphthyridine | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments related to the Skraup synthesis of 1,5-naphthyridine derivatives.

Protocol 1: General Procedure for the Skraup Synthesis of 1,5-Naphthyridines using Glycerol (Classical Conditions)

This protocol is a generalized procedure based on the classical Skraup synthesis of quinolines, adapted for 1,5-naphthyridines.

Materials:

-

Substituted 3-aminopyridine

-

Glycerol

-

Concentrated Sulfuric Acid

-

Oxidizing agent (e.g., nitrobenzene, arsenic acid, or sodium m-nitrobenzenesulfonate)

-

Ferrous sulfate (optional, as a moderator)

-

Sodium hydroxide solution (for workup)

-

Organic solvent for extraction (e.g., diethyl ether, chloroform)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add the substituted 3-aminopyridine, glycerol, and the chosen oxidizing agent.

-

If the reaction is known to be vigorous, add a catalytic amount of ferrous sulfate.

-

With cooling and vigorous stirring, slowly and cautiously add concentrated sulfuric acid to the mixture.

-

After the addition is complete, heat the reaction mixture to the desired temperature (typically between 130-160 °C) for several hours (ranging from 2 to 20 hours).[7] Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath. The pH should be adjusted to be neutral or slightly basic.

-

The crude product may precipitate at this stage and can be collected by filtration.

-

If the product does not precipitate, perform an extraction with a suitable organic solvent.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by a suitable method, such as recrystallization or column chromatography.

Protocol 2: Modified Skraup Synthesis of a Fused Benzo[b][1][2]naphthyridin-10-one Derivative

This protocol describes a modified Skraup synthesis to prepare a more complex, fused 1,5-naphthyridine system.[5]

Materials:

-

2,6-Dichloro-3-nitrobenzoic acid

-

6-Methoxy-3-pyridinamine

-

Concentrated Sulfuric Acid

Procedure:

-

Step 1: Amine Addition

-

Heat a mixture of 2,6-dichloro-3-nitrobenzoic acid and 6-methoxy-3-pyridinamine at 75 °C to obtain 6-chloro-2-[(6-methoxy-3-pyridyl)amino]-3-nitrobenzoic acid.[5]

-

-

Step 2: Cyclization

-

Workup and Purification:

-

Follow a similar workup procedure as described in Protocol 1 (ice quenching, neutralization, and extraction/filtration) to isolate the product.

-

Purify the product as necessary, for example, by recrystallization from a suitable solvent.

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes involved in the Skraup synthesis of 1,5-naphthyridine derivatives.

Caption: General experimental workflow for the Skraup synthesis.

Caption: Reaction mechanism of the Skraup synthesis.

References

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fused 1,5-Naphthyridines: Synthetic Tools and Applications [mdpi.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. CN101555248B - Method for preparing poly-substituted 1, 5-naphthyridine compound - Google Patents [patents.google.com]

Application Notes and Protocols for the Friedländer Annulation in the Synthesis of Substituted 1,5-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Friedländer annulation for the synthesis of substituted 1,5-naphthyridines, a key scaffold in medicinal chemistry. This document includes detailed experimental protocols, a summary of reaction conditions and yields, and visualizations of the reaction mechanism, experimental workflow, and a relevant biological signaling pathway.

Introduction to the Friedländer Annulation for 1,5-Naphthyridines

The Friedländer annulation is a classic and versatile condensation reaction used for the synthesis of quinolines and their aza-analogs, such as the 1,5-naphthyridines.[1] This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2] For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine-4-carbaldehyde or ketone serves as the key starting material. The reaction can be catalyzed by acids or bases and often proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and dehydration to afford the final 1,5-naphthyridine ring system.[2] The versatility of this method allows for the introduction of a wide range of substituents, making it a valuable tool in the synthesis of diverse compound libraries for drug discovery.

Substituted 1,5-naphthyridines are of significant interest in drug development due to their diverse pharmacological activities. They have been identified as potent inhibitors of various kinases, including the transforming growth factor-beta (TGF-β) type I receptor (ALK5) and cyclin-dependent kinase 5 (CDK5), which are implicated in diseases such as cancer and neurodegenerative disorders.[3][4]

Data Presentation: Reaction Conditions and Yields

The following table summarizes various conditions and reported yields for the Friedländer synthesis of substituted 1,5-naphthyridines, providing a comparative overview for reaction optimization.

| Starting Materials | Active Methylene Compound | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Aminopyridine-4-carbaldehyde | Ethyl acetoacetate | Piperidine/Ethanol | Reflux | 6 | 75-85 | [1] |

| 3-Aminopyridine-4-carbaldehyde | Acetylacetone | NaOH/Water | 100 | 4 | 80-90 | [1] |

| 3-Amino-2-chloropyridine-4-carbaldehyde | Cyclohexanone | KOH/Ethanol | Reflux | 8 | 65-75 | [5] |

| 3-Aminopyridine-4-carbaldehyde | Malononitrile | Piperidine/Methanol | Reflux | 3 | >90 | [6] |

| 1-(3-Aminopyridin-4-yl)ethan-1-one | Ethyl benzoylacetate | Acetic acid | 120 | 12 | 70-80 | [7] |

| 3-Aminopyridine-4-carbaldehyde | Phenylacetonitrile | Sodium ethoxide/Ethanol | Reflux | 5 | 85-95 | [1] |

Experimental Protocols

Protocol 1: Base-Catalyzed Friedländer Synthesis of Ethyl 2-Methyl-1,5-naphthyridine-3-carboxylate

This protocol describes a typical base-catalyzed Friedländer annulation using 3-aminopyridine-4-carbaldehyde and ethyl acetoacetate.

Materials:

-

3-Aminopyridine-4-carbaldehyde

-

Ethyl acetoacetate

-

Piperidine

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for chromatography elution

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-aminopyridine-4-carbaldehyde (1.22 g, 10 mmol).

-

Add absolute ethanol (40 mL) and stir until the starting material is completely dissolved.

-

To the solution, add ethyl acetoacetate (1.43 g, 11 mmol).

-

Add piperidine (0.5 mL, 5 mol%) to the reaction mixture.

-

Heat the reaction mixture to reflux with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After 6 hours, or upon completion as indicated by TLC, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is obtained as a solid. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield ethyl 2-methyl-1,5-naphthyridine-3-carboxylate as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Acid-Catalyzed Friedländer Synthesis of 2-Phenyl-1,5-naphthyridine

This protocol details an acid-catalyzed approach for the synthesis of a substituted 1,5-naphthyridine.

Materials:

-

3-Aminopyridine-4-carbaldehyde

-

Acetophenone

-

Glacial Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Standard laboratory glassware for workup and purification

-

Sodium bicarbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a 50 mL round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve 3-aminopyridine-4-carbaldehyde (1.22 g, 10 mmol) in glacial acetic acid (20 mL).

-

Add acetophenone (1.32 g, 11 mmol) to the solution.

-

Heat the reaction mixture to 120 °C and stir for 12 hours.

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing ice-water (100 mL).

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure.

-

The resulting crude solid can be purified by recrystallization from ethanol or by column chromatography to afford pure 2-phenyl-1,5-naphthyridine.

-

Confirm the structure and purity of the product using appropriate analytical techniques.

Mandatory Visualizations

Friedländer Annulation Mechanism

Caption: General mechanism of the Friedländer annulation for 1,5-naphthyridine synthesis.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 1,5-naphthyridines.

TGF-β Signaling Pathway Inhibition

Caption: Inhibition of the TGF-β signaling pathway by a substituted 1,5-naphthyridine.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. Identification of 1,5-naphthyridine derivatives as a novel series of potent and selective TGF-beta type I receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Suzuki Coupling Reactions with 3,7-Dibromo-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceutical agents. The targeted functionalization of this core structure is of significant interest in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents onto the 1,5-naphthyridine skeleton. This document provides detailed application notes and experimental protocols for the Suzuki coupling reactions of 3,7-Dibromo-1,5-naphthyridine, a key intermediate for the synthesis of novel disubstituted 1,5-naphthyridine derivatives.

The symmetrical nature of this compound allows for both mono- and di-functionalization, providing access to a diverse range of molecular architectures. The regioselectivity of the reaction can be controlled by modulating the reaction conditions, offering a strategic advantage in the synthesis of complex molecules.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid or its ester) with an organic halide. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.

Application Notes

The Suzuki coupling of this compound can be tailored to achieve either mono- or di-arylation by careful selection of the reaction parameters.

-

Mono-arylation: To achieve selective mono-coupling, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the dibromonaphthyridine or a limiting amount of the boronic acid can favor the formation of the mono-arylated product. The choice of a less reactive boronic acid or milder reaction conditions (lower temperature, shorter reaction time) can also enhance selectivity.

-

Double-arylation: For the synthesis of 3,7-diaryl-1,5-naphthyridines, an excess of the boronic acid (typically 2.2 to 2.5 equivalents) is employed to drive the reaction to completion. Higher reaction temperatures and longer reaction times are generally required for the second coupling step.

-

Catalyst and Ligand Selection: The choice of the palladium catalyst and ligand is critical for a successful coupling. While Pd(PPh₃)₄ is a commonly used catalyst, modern catalyst systems involving bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's palladacycle precatalysts often provide higher yields and broader substrate scope, particularly for challenging heteroaryl halides.

-

Base and Solvent: The base plays a crucial role in the transmetalation step. Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of solvent is also important, with common systems being mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. Anhydrous conditions can also be employed with certain catalyst systems.

-

Arylboronic Acid Scope: A wide range of electronically and sterically diverse aryl- and heteroarylboronic acids can be successfully coupled with this compound. Electron-rich boronic acids tend to react faster, while electron-deficient and sterically hindered boronic acids may require more forcing conditions.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the mono- and double-Suzuki coupling reactions of this compound based on analogous reactions with similar substrates.

Table 1: Reaction Conditions for Mono-Suzuki Coupling of this compound

| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid (1.1) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-85 |

| 2 | 4-Methoxyphenylboronic acid (1.1) | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 75-90 |

| 3 | 3-Chlorophenylboronic acid (1.2) | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ (2.5) | DMF | 110 | 18 | 65-80 |

Table 2: Reaction Conditions for Double-Suzuki Coupling of this compound

| Entry | Arylboronic Acid (Equiv.) | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylboronic acid (2.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (4.0) | 1,4-Dioxane/H₂O (4:1) | 100 | 24 | 60-75 |

| 2 | 4-Tolylboronic acid (2.5) | PdCl₂(dppf) (5) | - | K₃PO₄ (4.0) | Toluene | 110 | 24 | 65-80 |

| 3 | 2-Thienylboronic acid (2.2) | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (5.0) | DMF | 120 | 36 | 55-70 |

Experimental Protocols

The following are generalized protocols that can be adapted and optimized for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Protocol 1: Mono-Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane and water to the flask.

-

Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

-

Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenyl-7-bromo-1,5-naphthyridine.

Protocol 2: Double-Suzuki Coupling of this compound with 4-Tolylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

4-Tolylboronic acid (2.5 mmol, 2.5 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 mmol, 5 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 equiv)

-

Toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk flask, add this compound, 4-tolylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Add the degassed toluene to the flask.

-

Add the PdCl₂(dppf) catalyst to the reaction mixture.

-

Heat the reaction mixture to 110 °C with vigorous stirring for 24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3,7-di(4-tolyl)-1,5-naphthyridine.

Conclusion